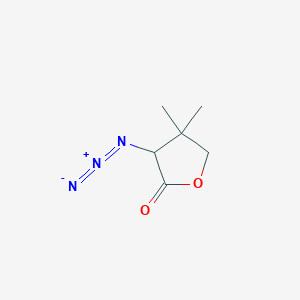

3-Azido-4,4-dimethyloxolan-2-one

Description

3-Azido-4,4-dimethyloxolan-2-one (CAS: EN300-396495) is a bicyclic lactone derivative with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.16 g/mol . Structurally, it features an azido (-N₃) group at the C3 position of a 4,4-dimethyloxolan-2-one scaffold. This compound is synthesized for applications in pharmaceutical intermediates, particularly in click chemistry due to the reactivity of the azide group . Enamine Ltd. reports a purity of 95% for this compound, highlighting its relevance in synthetic organic chemistry .

Properties

IUPAC Name |

3-azido-4,4-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPAQOABYPHYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1N=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-4,4-dimethyloxolan-2-one typically involves the introduction of the azido group into the oxolanone ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the oxolanone ring is replaced by the azido group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under mild heating conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group .

Chemical Reactions Analysis

Types of Reactions

3-Azido-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for introducing the azido group.

Copper(I) Catalysts: Employed in cycloaddition reactions.

Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.

Major Products Formed

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

3-Azido-4,4-dimethyloxolan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

Biology: Investigated for its potential in bioconjugation reactions, where it can be used to label biomolecules with fluorescent tags.

Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in material sciences for polymer cross-linking and the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Azido-4,4-dimethyloxolan-2-one is primarily based on the reactivity of the azido group. The azido group can release nitrogen gas (N₂) upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can then insert into various chemical bonds, leading to the formation of new compounds. This reactivity is harnessed in cycloaddition reactions and polymer cross-linking processes .

Comparison with Similar Compounds

3-Azido-4,4-dimethyloxolan-2-one vs. 3-Hydroxy-4,4-dimethyloxolan-2-one (Pantolactone)

- Functional Groups :

- 3-Azido : The azide group (-N₃) enables participation in Huisgen cycloaddition (click chemistry), making it valuable for bioconjugation and drug discovery .

- 3-Hydroxy : The hydroxyl (-OH) group in pantolactone (CAS: 599-04-2) enhances hydrogen bonding, influencing solubility and stability. Pantolactone is a precursor to D-pantothenic acid (Vitamin B5) and is widely used in food and cosmetics .

- Molecular Weight :

This compound vs. Sotolone (3-Hydroxy-4,5-dimethyldihydro-2(5H)-furanone)

- Structural Differences :

- Sotolone (CAS: 28664-35-3) has a methyl group at C4 and C5, whereas 3-azido lacks substituents at C3.

- Aroma Contribution: Sotolone is a key aroma compound in wines and soy sauce, imparting "nutty" or "curry" notes .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Group |

|---|---|---|---|---|

| This compound | C₆H₉N₃O₂ | 155.16 | EN300-396495 | Azide (-N₃) |

| 3-Hydroxy-4,4-dimethyloxolan-2-one | C₆H₁₀O₃ | 130.14 | 599-04-2 | Hydroxyl (-OH) |

| Sotolone | C₆H₁₀O₂ | 128.13 | 28664-35-3 | Hydroxyl, ketone |

Biological Activity

3-Azido-4,4-dimethyloxolan-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an azido group () at the 3-position of a 4,4-dimethyloxolan-2-one ring. The compound can be synthesized through various methods involving the introduction of the azido group into the oxolanone framework.

Common Synthetic Routes:

- Azidation Reaction : The compound can be synthesized by treating 4,4-dimethyloxolan-2-one with sodium azide in a suitable solvent under controlled conditions.

- Reflux Methods : Refluxing with azide sources in polar solvents has been reported to yield high purity and yield.

Biological Activity

Research into the biological activity of this compound indicates a range of potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that compounds containing azido groups can exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound can inhibit the proliferation of human cancer cells (e.g., HeLa and MCF-7) with IC50 values indicating effective potency.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest it may inhibit the growth of certain bacterial strains, although further studies are required to confirm its efficacy and mechanism.

The biological activity of this compound is believed to involve several mechanisms:

- Caspase Activation : Similar compounds have been shown to activate caspases, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The introduction of an azido group may facilitate the production of ROS, contributing to cytotoxic effects.

- Cell Cycle Arrest : Studies indicate that treatment with this compound may lead to G2/M phase arrest in the cell cycle.

Case Studies and Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of azido-containing compounds. For example:

- A QSAR analysis indicated that electron-withdrawing groups enhance cytotoxicity in related structures.

- In vivo studies are recommended to further assess the therapeutic potential and safety profile of this compound.

Notable Research Findings

- Cytotoxicity Assays : Various assays have confirmed its selective toxicity towards neoplastic cells compared to normal cells.

- In Silico Studies : Molecular docking studies suggest favorable interactions with key proteins involved in cancer progression.

Q & A

Q. How can 3-Azido-4,4-dimethyloxolan-2-one be synthesized with high purity for research purposes?

- Methodological Answer : A common synthesis route involves functionalizing 4,4-dimethyloxolan-2-one derivatives via azidation. For example, nucleophilic substitution of a halogenated precursor (e.g., 5-(iodomethyl)-4,4-dimethyloxolan-2-one) with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound with ≥95% purity . Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.16 g/mol | |

| CAS No. | EN300-396495 |

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the oxolane ring and azide group. Key signals include a singlet for the dimethyl group (δ ~1.3 ppm in ¹H) and a carbonyl resonance (δ ~170–175 ppm in ¹³C).

- IR : Strong azide stretch at ~2100 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 156.077).

Cross-reference with databases like NIST Chemistry WebBook for validated spectral data .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent azide degradation. Avoid exposure to moisture or reducing agents. Stability should be monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in reaction yields when using this compound in Huisgen cycloadditions?

- Methodological Answer : Contradictions in yields may arise from competing side reactions (e.g., azide reduction or thermal decomposition). To resolve:

- Kinetic Studies : Vary reaction temperature (25–80°C) and catalyst loading (Cu(I) vs. Ru-based).

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., triazoles vs. reduced amines).

- Computational Modeling : DFT calculations to assess transition states and regioselectivity.

Reference analogous azide reactivity in cycloadditions from validated synthetic protocols .

Q. What computational methods are suitable for predicting the reactivity of this compound in stereoselective reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in reactions like Michael additions or [3+2] cycloadditions.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction pathways.

- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian to correlate computed shifts with experimental data .

Q. How can the formation of byproducts during the functionalization of this compound be minimized?

- Methodological Answer :

- Reaction Optimization : Use stoichiometric control (e.g., 1.1 eq. of alkyne in Huisgen reactions) and low temperatures (0–25°C).

- Protecting Groups : Temporarily protect the oxolane carbonyl with trimethylsilyl (TMS) groups to prevent nucleophilic attack.

- In Situ Monitoring : ReactIR or Raman spectroscopy to track azide consumption and intermediate formation .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.